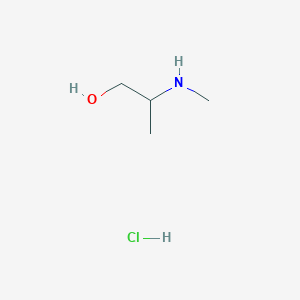

2-(Methylamino)propan-1-ol hydrochloride

Description

Contextual Significance as a Versatile Synthetic Intermediate

2-(Methylamino)propan-1-ol (B1590076) hydrochloride serves as a crucial building block in organic synthesis, largely owing to its bifunctional nature, possessing both a secondary amine and a primary alcohol group. This structure allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules. nih.govcymitquimica.com The chirality of the compound is particularly significant, as the (R) and (S) enantiomers are key starting materials in asymmetric synthesis, enabling the production of enantiomerically pure target compounds. google.com

Several synthetic routes to 2-(methylamino)propan-1-ol hydrochloride have been developed, including Mannich reactions and reductive amination. Enzymatic resolutions and asymmetric catalysis are also employed to achieve high chiral purity, which is often a critical requirement for its applications in the pharmaceutical industry. One patented method involves a Mannich reaction of diethyl 2-acetamidomalonate with N-methylbenzylamine and formaldehyde, followed by hydrolysis, decarboxylation, and catalytic hydrogenation to yield the final product.

Table 1: Comparison of Synthetic Methods for this compound

| Synthetic Method | Typical Yield (%) | Purity (%) | Scalability | Reference |

| Mannich Reaction | 85 | 95 | High | |

| Reductive Amination | 78 | 90 | Moderate | |

| Enzymatic Resolution | >99 (ee) | High | Preferable for Pharma |

This table provides a summary of common synthetic routes to this compound, highlighting key performance indicators for each method.

Overview of Contemporary Research Domains and Trajectories

The unique structural features of this compound have positioned it as a compound of interest in several areas of modern chemical research. Its applications are most prominent in medicinal chemistry, where it serves as a precursor for the synthesis of various biologically active molecules.

In the realm of medicinal chemistry, the (S)-enantiomer of a related compound, 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, is a critical intermediate in the synthesis of Duloxetine, a serotonin-norepinephrine reuptake inhibitor. The structural backbone of this compound is also found in other neurologically active compounds. Research has shown that the (R)-enantiomer of this compound exhibits affinity for serotonin (B10506) (5-HT) and dopamine (B1211576) (D2) receptors, suggesting its potential as a scaffold for the development of novel therapeutics targeting these neurotransmitter systems.

Beyond its use in the synthesis of established drugs, research is ongoing to explore new derivatives of this compound for a range of therapeutic applications. For instance, its structural motif is being investigated for the development of cognitive enhancers and antidepressant therapies. Furthermore, some studies have indicated that certain derivatives of this compound possess antimicrobial properties, opening up avenues for research into new biocides and preservatives.

The versatility of this compound also extends to its potential use in the synthesis of chiral ligands for catalysis, although this area of research is less developed. The ability to introduce chirality into catalytic systems is of great importance for asymmetric synthesis, and the chiral nature of this compound makes it a candidate for such applications.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C4H12ClNO | |

| Molecular Weight | 125.5972 g/mol | |

| Water Solubility (25°C) | 41.1 mg/mL | |

| Appearance | Off-white solid | cymitquimica.com |

| Storage Temperature | Room temperature |

This table summarizes key physicochemical properties of this compound.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(methylamino)propan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO.ClH/c1-4(3-6)5-2;/h4-6H,3H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDLYDAGNAVKVBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Process Development

Established Synthetic Pathways for 2-(Methylamino)propan-1-ol (B1590076) Hydrochloride

One fundamental approach to constructing the N-methyl-amino linkage is through the nucleophilic substitution of a suitable precursor with methylamine (B109427). A common strategy involves the N-alkylation of alanine (B10760859) or its derivatives. For instance, α-halo acids such as α-bromopropionic acid can be reacted with methylamine. monash.edusciencemadness.org This reaction proceeds via an SN2 mechanism, where methylamine displaces the bromide ion to form N-methylalanine. monash.edu The resulting N-methylalanine must then be reduced to yield the target 2-(methylamino)propan-1-ol, a step detailed in section 2.1.3.

Alternatively, direct N-methylation of a protected alanine can be achieved. This method often employs a strong base, such as sodium hydride, to deprotonate the nitrogen of an N-acyl or N-carbamoyl protected alanine, followed by reaction with an electrophilic methyl source like methyl iodide. monash.edu While effective, this route requires additional protection and deprotection steps.

Table 1: Nucleophilic Substitution Strategies for N-Methylalanine Precursor

| Precursor | Reagent(s) | Key Conditions | Intermediate Product |

|---|---|---|---|

| (R)-α-bromopropionic acid | Methylamine | Aqueous solution, room temperature | N-Methyl-L-alanine monash.edu |

A more direct route to the amino alcohol is the amination of a halohydrin. This pathway typically starts with propylene (B89431), which is converted to a propylene halohydrin, such as 1-chloro-2-propanol (B90593) or 2-chloro-1-propanol, through reaction with a halogen (e.g., Cl₂) in water. youtube.comyoutube.com The subsequent step involves the nucleophilic attack of methylamine on the halohydrin.

The reaction of methylamine with the halohydrin mixture can lead to two isomeric products: 2-(methylamino)propan-1-ol and 1-(methylamino)propan-2-ol. The reaction generally proceeds via an SN2 mechanism, where the amine attacks the carbon atom bearing the halogen. Attack on 2-chloro-1-propanol yields the desired primary alcohol, while attack on 1-chloro-2-propanol yields the isomeric secondary alcohol. Control of the halohydrin formation step and purification of the isomers are critical for obtaining the target compound selectively. An analogous reaction is the aminolysis of propylene oxide with methylamine, which also yields a mixture of the two regioisomers.

Table 2: Halohydrin Amination Pathway

| Substrate | Reagent | Key Conditions | Product(s) |

|---|---|---|---|

| Propylene oxide | Methylamine (aqueous) | Elevated temperature and pressure | Mixture of 2-(methylamino)propan-1-ol and 1-(methylamino)propan-2-ol |

| 2-Chloro-1-propanol | Methylamine | Polar solvent, heat | 2-(Methylamino)propan-1-ol |

The reduction of carbonyl compounds is a versatile and widely used method for synthesizing alcohols. For 2-(methylamino)propan-1-ol, two main strategies involving carbonyl precursors are prominent.

The first strategy is the reductive amination of a C3 hydroxy-carbonyl compound, such as hydroxyacetone (B41140) or lactaldehyde (2-hydroxypropanal). youtube.comyoutube.comlibretexts.org In this one-pot reaction, the carbonyl compound reacts with methylamine to form an intermediate imine (or iminium ion under acidic conditions), which is then immediately reduced to the target amine. youtube.comyoutube.com The choice of reducing agent is crucial; mild agents like sodium cyanoborohydride (NaBH₃CN) are often preferred because they selectively reduce the protonated iminium ion over the initial ketone or aldehyde, maximizing the yield of the desired amine. libretexts.orgyoutube.com

The second major strategy is the reduction of N-methylalanine or its esters . N-methylalanine, synthesized as described in section 2.1.1, is a carboxylic acid. Its carboxyl group can be reduced to a primary alcohol using a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄). The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), and requires a subsequent aqueous workup to protonate the resulting alkoxide and decompose the aluminum salts.

Table 3: Comparison of Carbonyl Reduction Pathways

| Pathway | Carbonyl Precursor | Key Reagents | Product |

|---|---|---|---|

| Reductive Amination | Hydroxyacetone | Methylamine, NaBH₃CN, mild acid (pH ~5) | 2-(Methylamino)propan-1-ol youtube.com |

Optimization of Reaction Conditions and Yield Enhancement

Improving the efficiency, selectivity, and environmental footprint of the synthesis of 2-(methylamino)propan-1-ol hydrochloride is a key focus of process development. This involves the careful selection of catalysts and solvent systems.

Catalysis plays a pivotal role in optimizing the synthesis, particularly for achieving high selectivity and yield.

Heterogeneous Catalysis: For reductive amination pathways that proceed via catalytic hydrogenation, transition metal catalysts are standard. Catalysts such as Palladium on carbon (Pd/C) or Raney Nickel are effective for reducing the intermediate imine under a hydrogen atmosphere. researchgate.net Recently, more advanced bimetallic catalysts, such as Platinum-Molybdenum on alumina (B75360) (Pt–Mo/γ-Al₂O₃), have been developed for the reductive amination of carboxylic acids, offering a potential route from N-methylalanine under milder conditions. rsc.org

Enzymatic Catalysis: Biocatalysis offers exceptional chemo-, regio-, and stereoselectivity. For the synthesis of chiral 2-(methylamino)propan-1-ol, enzymes are particularly valuable. For example, N-methyl-L-amino acid dehydrogenase (NMAADH) from organisms like Pseudomonas putida can catalyze the reductive amination of pyruvate (B1213749) with methylamine to produce N-methyl-L-alanine with high enantiomeric purity. nih.govwikipedia.org This precursor can then be reduced to the corresponding chiral amino alcohol. The mechanism involves the enzyme-mediated transfer of a hydride from a cofactor like NADPH to the imine formed from pyruvate and methylamine. wikipedia.org

Organocatalysis: Small organic molecules can also serve as effective catalysts. For instance, the amino acid proline has been shown to catalyze asymmetric aldol (B89426) reactions between aldehydes and hydroxyacetone, which could be used to construct the chiral backbone of the target molecule with high diastereoselectivity and enantioselectivity. lookchem.com This approach builds the carbon framework before the introduction of the amine.

The solvent is not merely an inert medium but an active participant that can influence reaction rates, selectivity, and the ease of product isolation.

In halohydrin amination , using an aqueous solution of methylamine is common. Water acts as a polar, protic solvent that can facilitate the SN2 reaction. However, the concentration of methylamine and the presence of co-solvents can affect the reaction rate and the formation of byproducts.

For reductions involving metal hydrides , the choice of solvent is critical for safety and reactivity. Reactions with the highly reactive LiAlH₄ must be conducted in anhydrous aprotic solvents like THF or diethyl ether to prevent violent reactions with protic sources. In contrast, the milder NaBH₃CN is stable in protic solvents like methanol, which is often the medium of choice for reductive amination. youtube.com

In purification stages , solvents are used to selectively precipitate or extract the product. For example, after synthesizing N-methylalanine via amination of α-bromopropionic acid, the product can often be precipitated from the aqueous reaction mixture by adding a less polar solvent like methanol, which reduces its solubility while keeping inorganic salts dissolved. sciencemadness.org The final conversion to the hydrochloride salt is typically achieved by treating the free amine base with hydrochloric acid in a suitable organic solvent like isopropanol (B130326) or ethanol, from which the salt crystallizes.

Temperature, Pressure, and Stoichiometric Control

The synthesis of 2-(methylamino)propan-1-ol and its subsequent conversion to the hydrochloride salt are significantly influenced by the careful management of temperature, pressure, and the molar ratios of reactants. These parameters are critical for maximizing product yield, minimizing the formation of impurities, and ensuring the reaction proceeds at a safe and efficient rate.

Temperature: Reaction temperature directly affects the rate of nucleophilic substitution. In analogous syntheses, such as the amination of 2-methyl-2-propanol derivatives, temperatures are typically maintained within a specific range, for instance, 40–60°C. For more demanding reactions involving less reactive precursors, higher temperatures, sometimes up to 160°C, may be necessary to achieve a satisfactory conversion rate. Precise temperature control is crucial to prevent side reactions, such as the formation of diol byproducts or degradation of the desired product.

Pressure: When volatile reactants like methylamine are used, the reaction is often conducted in a pressurized reactor. Applying pressure, for example up to 2.0 MPa, helps to maintain the concentration of the amine in the reaction mixture, thereby driving the reaction towards completion. In processes involving hydrogenation, hydrogen pressure is a key variable, with typical ranges falling between 0.1 and 30 MPa depending on the catalyst and substrate. google.com

Stoichiometric Control: The molar ratio of the reactants is a fundamental aspect of optimizing the synthesis. An excess of the aminating agent, such as methylamine, is commonly employed to ensure the complete conversion of the starting material. Molar ratios of alcohol to methylamine may be set at 1:1.2 or even as high as 3:1 to push the equilibrium towards the product side. In multi-step syntheses, the stoichiometric ratios of all reagents, including catalysts and solvents, are carefully calculated and controlled to ensure efficiency at each stage. google.com For instance, in the synthesis of the related compound 2-amino-2-methyl-1-propanol (B13486) from isobutylene, chlorine, and acetonitrile (B52724), the molar ratios are tightly controlled at 1:0.8–3:2–50, respectively. google.com

Table 1: Illustrative Reaction Parameters in Amino Alcohol Synthesis

| Parameter | Value/Range | Context/Analogue Compound | Source |

|---|---|---|---|

| Temperature | 40-60°C | Nucleophilic substitution | |

| 160°C | Pressurized amination | ||

| 0-250°C | Hydrogenolysis reduction | google.com | |

| Pressure | 2.0 MPa | Amination with methylamine | |

| 0.1-30 MPa | Catalytic hydrogenation | google.com | |

| Stoichiometry | 1:1.2 to 3:1 | Alcohol to methylamine ratio | |

| 1:0.8–3:2–50 | Isobutylene:Cl₂:Acetonitrile | google.com |

Industrial-Scale Synthesis Considerations and Green Chemistry Principles

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on process efficiency, safety, cost-effectiveness, and environmental sustainability. Green chemistry principles are increasingly integral to modern chemical manufacturing.

Process Intensification and Continuous Flow Methodologies

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing technologies. A key strategy in this area is the shift from traditional batch processing to continuous flow methodologies.

Continuous flow chemistry offers several advantages for industrial synthesis. nih.gov By pumping reactants through tubes or microreactors, it allows for superior control over reaction parameters like temperature and mixing, leading to improved consistency and yield. nih.gov The smaller reaction volumes at any given time enhance safety, particularly when dealing with exothermic reactions or hazardous materials. nih.gov Furthermore, continuous processes can be more easily automated and scaled up, potentially reducing investment costs and physical footprint compared to large batch reactors. google.comnih.gov The synthesis of the anesthetic Propofol provides a compelling case study, where a continuous flow process reduced the reaction time from 16 hours to 70 minutes while maintaining a high yield and purity. nih.gov This approach is applicable to the synthesis of pharmaceutical intermediates like this compound, offering a pathway to more efficient and safer production. google.com

Table 2: Comparison of Batch vs. Continuous Flow Processing

| Feature | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Scale | Large, single vessel | Small, continuous stream |

| Heat Transfer | Often inefficient, hotspots can occur | Highly efficient due to large surface-area-to-volume ratio |

| Safety | Higher risk due to large volumes of reactants | Inherently safer with small reaction volumes |

| Control | Less precise control over parameters | Precise control over temperature, pressure, time |

| Consistency | Potential for batch-to-batch variability | High consistency and reproducibility |

| Scale-up | Requires building larger reactors | Achieved by running the process for longer or in parallel |

| Footprint | Large physical footprint | Smaller, more compact equipment |

Atom Economy and Environmental Benignness in Synthetic Routes

A central tenet of green chemistry is the principle of atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comyoutube.com The goal is to design synthetic routes that maximize this incorporation, thereby minimizing waste. jocpr.com

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Reactions with high atom economy, such as addition and rearrangement reactions, are considered more environmentally benign because they generate fewer byproducts. primescholars.com For example, a catalytic hydrogenation reaction, where hydrogen is added across a double bond, can theoretically achieve 100% atom economy as all atoms from the reactants are part of the final product. jocpr.com Conversely, substitution reactions, like the Gabriel synthesis of amines, often have very low atom economy due to the formation of stoichiometric byproducts. primescholars.com

In the context of synthesizing this compound, choosing a route with a higher atom economy is a key green consideration. For instance, a hypothetical route involving the reductive amination of a hydroxy ketone would be preferable to a multi-step synthesis that generates significant waste in the form of protecting groups or leaving groups. The use of catalysts, which are used in small amounts and can often be recycled, is favored over stoichiometric reagents that are consumed in the reaction and contribute to the waste stream. researchgate.net The selection of solvents and the minimization of energy consumption are also critical components of creating an environmentally benign process. researchgate.net

Stereochemical Investigations and Chiral Technologies

Enantiomeric Forms and Chiral Purity Determination

Significance of Chirality in Amino Alcohol Chemistry

2-(Methylamino)propan-1-ol (B1590076) possesses a chiral center at the second carbon atom, the point of attachment for the methylamino group. This gives rise to two non-superimposable mirror images, known as enantiomers: (R)-2-(methylamino)propan-1-ol and (S)-2-(methylamino)propan-1-ol. The spatial orientation of the methylamino and hydroxyl groups around this stereocenter is critical. In the broader context of amino alcohol chemistry, the chirality of these compounds is significant as they are crucial building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The distinct stereochemistry of each enantiomer can lead to different interactions with chiral biological targets such as enzymes and receptors, resulting in varied pharmacological or toxicological profiles. For instance, in many chiral drugs, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects.

Analytical Methods for Enantiomeric Excess Assessment

Determining the enantiomeric excess (e.e.), a measure of the purity of a chiral sample, is a critical step in the development and production of single-enantiomer compounds. Several analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and widely used method for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For amino alcohols similar to 2-(methylamino)propan-1-ol, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective. Often, derivatization of the amino alcohol with an agent like naphthaldehyde is performed to enhance detection and separation. researchgate.netresearchgate.net The separation of a related compound, 3-(methylamino)-1-(2-thienyl)propan-1-ol, has been successfully achieved using a "SHISEIDO Chiral CD-Ph" column. sielc.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral NMR spectroscopy offers another avenue for determining enantiomeric purity. This can be achieved through the use of chiral solvating agents or chiral derivatizing agents that induce a chemical shift difference between the enantiomers in the NMR spectrum.

Gas Chromatography (GC): Similar to HPLC, chiral GC can be used for the separation of volatile chiral compounds. This method employs a chiral stationary phase within the GC column to resolve the enantiomers.

Capillary Electrophoresis (CE): Chiral CE is a high-resolution separation technique that can be used to determine the enantiomeric composition of amino alcohols. The separation is based on the differential migration of enantiomers in a capillary under the influence of an electric field, often in the presence of a chiral selector added to the buffer.

A summary of analytical methods for assessing the enantiomeric excess of amino alcohols is presented in the table below.

| Analytical Method | Principle | Common Application for Amino Alcohols |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Separation of enantiomers, often after derivatization. researchgate.netresearchgate.net |

| Chiral NMR | Use of chiral solvating or derivatizing agents to induce chemical shift differences. | Determination of enantiomeric ratios in solution. |

| Chiral GC | Separation based on differential partitioning with a chiral stationary phase. | Analysis of volatile chiral amino alcohols. |

| Chiral CE | Differential migration of enantiomers in an electric field with a chiral selector. | High-resolution separation and quantification. |

Asymmetric Synthetic Approaches and Catalysis Applications

The synthesis of enantiomerically pure compounds is a major goal in organic chemistry. For 2-(Methylamino)propan-1-ol, this would involve methods that selectively produce either the (R)- or (S)-enantiomer.

Asymmetric Reduction of Prochiral Ketones

Chiral Ligand Design for Asymmetric Transformations

Chiral amino alcohols are valuable precursors for the synthesis of chiral ligands used in asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. While there is a lack of specific literature detailing the use of 2-(Methylamino)propan-1-ol hydrochloride as a chiral ligand, the structural motif is present in many successful ligands. For example, chiral β-amino alcohols have been effectively used as ligands in the ruthenium-catalyzed asymmetric transfer hydrogenation of ketones and imines. mdpi.com The development of new chiral ligands is an active area of research, and derivatives of 2-(Methylamino)propan-1-ol could potentially be explored for this purpose. The effectiveness of such ligands often depends on the steric and electronic properties of the substituents on the amino alcohol backbone.

Enzymatic Biocatalysis for Enantioselective Synthesis

Enzymes are highly efficient and selective catalysts that are increasingly used in industrial chemical synthesis. For the production of enantiomerically pure amino alcohols, enzymes such as lipases and alcohol dehydrogenases can be employed. Lipases can be used in the kinetic resolution of a racemic mixture of the amino alcohol, where one enantiomer is selectively acylated, allowing for the separation of the two forms. For instance, the enzymatic resolution of racemic 3-methylamino-1-(2-thienyl)-1-propanol has been achieved with high enantiomeric excess using lipase-catalyzed hydrolysis. Alcohol dehydrogenases, on the other hand, can be used for the asymmetric reduction of the corresponding prochiral ketone to yield a single enantiomer of the alcohol. The use of biocatalysis offers several advantages, including mild reaction conditions, high enantioselectivity, and a reduced environmental impact compared to some traditional chemical methods.

Diastereoselective Synthetic Strategies and Control

The controlled synthesis of specific diastereomers of 2-(methylamino)propan-1-ol is paramount for isolating a single, desired stereoisomer. Diastereoselective strategies aim to favor the formation of one diastereomer over the others. These methods often rely on the use of chiral auxiliaries, substrate-controlled reactions, or reagent-controlled transformations. While literature directly detailing the diastereoselective synthesis of 2-(methylamino)propan-1-ol is specific, extensive research on its phenyl analog, pseudoephedrine ((1S,2S)-2-(methylamino)-1-phenylpropan-1-ol) and its diastereomer ephedrine (B3423809), provides valuable insights into applicable methodologies.

One effective strategy involves the diastereoselective reduction of a corresponding α-aminoketone precursor. The stereochemical outcome of the reduction of the ketone is influenced by the existing stereocenter at the adjacent carbon bearing the amino group. This substrate-controlled approach often follows established models like Cram's rule, where the incoming hydride preferentially attacks from the less hindered face of the carbonyl group. For instance, the reduction of an optically active α-aminoketone can proceed with high diastereoselectivity due to the directing effect of the adjacent amino group, which can form a chelated intermediate with the reducing agent.

Another powerful approach is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical course of a reaction. For example, an achiral precursor can be reacted with a chiral auxiliary to form a new compound where subsequent reactions, such as alkylation or reduction, proceed with high diastereoselectivity. Following the desired transformation, the chiral auxiliary is removed, yielding the enantiomerically enriched target molecule. The use of pseudoephedrine itself as a chiral auxiliary in asymmetric synthesis is well-documented, highlighting the potential for derivatives of 2-(methylamino)propan-1-ol to be synthesized using similar principles. researchgate.net

A notable example in the synthesis of the related compound (1S,2S)-pseudoephedrine involves the reduction of an alanine-derived oxazolidinone, followed by a Grignard reaction and subsequent N-methylation. researchgate.neterowid.org This multi-step synthesis demonstrates how a chiral starting material from the "chiral pool" can be used to control the stereochemistry of the final product.

| Strategy | Description | Key Factors |

| Substrate-Controlled Diastereoselective Reduction | Reduction of a chiral α-aminoketone precursor where the existing stereocenter directs the approach of the reducing agent. | Conformation of the substrate, nature of the reducing agent, potential for chelation. |

| Chiral Auxiliary-Mediated Synthesis | Temporary incorporation of a chiral molecule to direct the stereochemistry of a reaction on an achiral substrate. | Choice of chiral auxiliary, reaction conditions for attachment and removal of the auxiliary. |

| Chiral Pool Synthesis | Utilization of readily available enantiomerically pure starting materials, such as amino acids, to build the target molecule with defined stereochemistry. | Availability of suitable chiral starting materials, efficient conversion to the target structure. |

Stereochemical Transformations and Inversion Pathways

Stereochemical transformations, particularly the inversion of one or more stereocenters, are crucial for accessing different diastereomers from a single, readily available isomer. Such transformations can be essential if a particular diastereomer is difficult to synthesize directly or if a less active isomer can be converted into a more active one.

A well-established method for the inversion of the stereocenter bearing the hydroxyl group in related β-amino alcohols is through an SN2 reaction. This typically involves the activation of the hydroxyl group to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic displacement with inversion of configuration. For example, treatment of an ephedrine-type compound with thionyl chloride can lead to a cyclic intermediate that, upon hydrolysis, results in the inversion of the carbinol center.

The interconversion of ephedrine and pseudoephedrine provides a direct analogy for potential stereochemical transformations of 2-(methylamino)propan-1-ol diastereomers. One documented method involves heating (+)-pseudoephedrine in glacial acetic acid with acetic anhydride (B1165640), which facilitates the conversion to (-)-ephedrine. google.com This process proceeds through an intermediate that allows for the epimerization at the carbon atom bearing the hydroxyl group. Such a transformation is highly valuable as it can potentially convert a less desired diastereomer into a more useful one.

Furthermore, studies on the degradation of ephedrine isomers have shown that stereochemical changes can occur under certain conditions. For instance, in river-simulating microcosms, the formation of (1S,2R)-(+)-ephedrine from (1R,2S)-(-)-ephedrine was observed, suggesting that microbial metabolic processes can induce stereochemical transformations. nih.gov While not a synthetic strategy, this highlights the potential for enzymatic or biocatalytic methods to effect stereochemical inversions.

| Transformation | Mechanism | Example Reactants/Conditions | Result |

| Inversion of Hydroxyl Center | SN2 displacement of an activated hydroxyl group. | 1. Activation with TsCl or MsCl. 2. Nucleophilic attack (e.g., with acetate) followed by hydrolysis. | Inversion of configuration at the carbinol carbon. |

| Epimerization via Acetyl Intermediate | Formation of an acetylated intermediate that facilitates epimerization at the adjacent carbinol center. | Acetic anhydride, glacial acetic acid, heat. | Conversion of a pseudoephedrine-type diastereomer to an ephedrine-type diastereomer. google.com |

| Biocatalytic Inversion | Enzyme-mediated transformation. | Microbial metabolism. | Potential for specific and environmentally benign stereochemical inversions. nih.gov |

Chemical Reactivity and Derivatization Studies

Functional Group Transformations of the Amino Alcohol Moiety

The presence of both an amine and an alcohol group on a short alkyl chain makes 2-(methylamino)propan-1-ol (B1590076) a valuable building block in organic synthesis. cymitquimica.com These two functional groups exhibit characteristic reactivities that can be exploited for constructing more complex molecules.

Reactivity of the Secondary Amine Functionality

The secondary amine in 2-(methylamino)propan-1-ol is a nucleophilic and basic center. cymitquimica.com In its hydrochloride salt form, the amine is protonated, rendering it non-nucleophilic. Treatment with a base is required to liberate the free amine, which can then participate in a variety of reactions.

Alkylation: As a secondary amine, it can be alkylated by reaction with alkyl halides. However, this reaction can be difficult to control, often leading to a mixture of the tertiary amine and the quaternary ammonium (B1175870) salt, as the product amine can compete with the starting material for the alkylating agent. libretexts.org

Acylation: The amine readily reacts with acyl chlorides or acid anhydrides to form amides. This is a common transformation used to protect the amine group or to synthesize amide-containing target molecules.

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, under alkaline conditions yields sulfonamides. libretexts.org This reaction is often used in the synthesis of sulfa drugs and other biologically active compounds. libretexts.org

Condensation Reactions: The nucleophilic amine can participate in condensation reactions with carbonyl compounds like aldehydes and ketones. cymitquimica.com For instance, reaction with an aldehyde or ketone under acidic conditions can lead to the formation of an iminium ion, which can be a key intermediate in various synthetic pathways.

Interactive Table: Key Reactions of the Secondary Amine Click on the headers to sort the data.

| Reaction Type | Reagent Example | Product Type | Key Considerations |

| Alkylation | Methyl Iodide | Tertiary Amine | Can lead to over-alkylation, forming quaternary ammonium salts. libretexts.org |

| Acylation | Acetyl Chloride | Amide | A robust and common transformation for amines. |

| Sulfonylation | p-Toluenesulfonyl Chloride | Sulfonamide | Forms stable sulfonamides, often under basic conditions. libretexts.org |

| Condensation | Acetone | Iminium Intermediate | Reversible reaction, often catalyzed by acid. libretexts.org |

Reactivity of the Primary Alcohol Functionality

The primary alcohol group in 2-(methylamino)propan-1-ol exhibits reactivity typical of its class, serving as a site for oxidation, esterification, and conversion to other functional groups.

Oxidation: Primary alcohols can be oxidized to form aldehydes or, with stronger oxidizing agents, carboxylic acids. stackexchange.com For example, oxidation of 2-methylpropan-1-ol with an agent like potassium dichromate in sulfuric acid yields 2-methylpropanoic acid. stackexchange.com The initial product is an aldehyde, which is further oxidized under the reaction conditions. stackexchange.com

Dehydration: The alcohol can undergo dehydration to form an alkene, typically by heating in the presence of a strong acid like sulfuric or phosphoric acid. libretexts.org However, the reactivity for acid-catalyzed dehydration is lower for primary alcohols compared to secondary and tertiary alcohols. libretexts.org

Conversion to Alkyl Halides: The hydroxyl group can be replaced by a halogen. This can be achieved by reaction with hydrogen halides (HX), where the order of reactivity is HI > HBr > HCl. libretexts.org For primary alcohols, this substitution proceeds via an SN2 mechanism after protonation of the hydroxyl group to form a good leaving group (water). libretexts.org

Formation of Tosylates/Mesylates: To facilitate nucleophilic substitution, the hydroxyl group can be converted into an excellent leaving group, such as a tosylate or mesylate, by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride). libretexts.org This reaction does not break the C-O bond and thus proceeds with retention of configuration. libretexts.org

Formation of Specialized Derivatives for Research Applications

Derivatization of 2-(methylamino)propan-1-ol is crucial for various research purposes, including the synthesis of novel compounds and the enhancement of its properties for analytical detection.

Esterification and Amidation Reactions

Esterification of the primary alcohol can be accomplished by reacting it with a carboxylic acid or its derivative (like an acyl chloride or anhydride), often under acidic catalysis. researchgate.net For example, the esterification of propanoic acid with alcohols like 1-propanol (B7761284) has been studied extensively. researchgate.net

A noteworthy reaction in amino alcohols is the O,N-acyl migration. nih.gov An ester formed at the alcohol position can undergo an intramolecular rearrangement to form the thermodynamically more stable amide isomer. This rearrangement proceeds through a five-membered cyclic intermediate and is favored at neutral or alkaline pH. nih.gov

Amidation can be achieved directly at the secondary amine functionality by reaction with an acylating agent. libretexts.org Alternatively, amides can be formed from the alcohol group through a multi-step process, for instance, by converting the alcohol to a leaving group, followed by substitution with an amine, or through the aforementioned O,N-acyl migration. nih.gov

Generation of Halogenated Derivatives

Halogenated derivatives are valuable synthetic intermediates. The primary alcohol of 2-(methylamino)propan-1-ol can be converted into an alkyl halide. libretexts.org

Reaction with HX: Treatment with a strong acid like HBr or HCl converts the -OH group into a good leaving group (-OH₂⁺), which is then displaced by the halide ion in an SN2 reaction. libretexts.org

Reaction with Thionyl Chloride or Phosphorus Halides: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used to convert primary alcohols to the corresponding alkyl chlorides and bromides, respectively. These reactions often offer better yields and milder conditions than using hydrogen halides.

The generation of these halogenated derivatives opens up pathways for further nucleophilic substitution reactions, allowing for the introduction of a wide variety of other functional groups.

Derivatization for Enhanced Analytical Performance

In analytical chemistry, particularly for chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), derivatization is a key strategy to improve analysis. nih.govscience.gov For compounds like 2-(methylamino)propan-1-ol, which contain polar -OH and -NH functional groups, derivatization is often necessary to increase volatility and thermal stability for GC analysis. nih.govgoogle.com

Common derivatization strategies include:

Silylation: Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace active hydrogens on the alcohol and amine with a non-polar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. science.gov

Acylation: Using reagents such as trifluoroacetic anhydride (B1165640) (TFAA), the polar functional groups are converted into esters and amides, which are more volatile. google.com

Esterification: The alcohol group can be esterified, for example, using pentafluorobenzyl bromide (PFB-Br), to create a derivative suitable for GC-MS with electron capture negative ionization (ECNI), which can significantly enhance sensitivity. nih.gov

For HPLC analysis, derivatization may not always be required. sielc.com However, it can be employed to introduce a chromophore or fluorophore to the molecule, allowing for highly sensitive UV or fluorescence detection. It can also improve chromatographic behavior and ionization efficiency for LC-Mass Spectrometry (LC-MS). science.gov

Interactive Table: Derivatization for Analytical Applications Click on the headers to sort the data.

| Analytical Technique | Derivatization Goal | Reagent Example | Resulting Derivative |

| GC-MS | Increase Volatility/Stability | Trifluoroacetic Anhydride (TFAA) google.com | Trifluoroacetyl ester/amide |

| GC-MS | Increase Volatility/Stability | MTBSTFA science.gov | TBDMS ether/amine |

| GC-MS (ECNI) | Enhance Sensitivity | Pentafluorobenzyl Bromide (PFB-Br) nih.gov | PFB ester/ether |

| HPLC-UV | Add Chromophore | Benzoyl Chloride | Benzoyl ester/amide |

Mechanistic Elucidation of Novel Reaction Pathways

The unique bifunctional nature of 2-(methylamino)propan-1-ol, possessing both a secondary amine and a primary alcohol, allows for a diverse range of chemical transformations. The interplay between these two functional groups can be exploited to forge novel reaction pathways, leading to a variety of derivatives. Mechanistic explorations into these pathways, often drawing parallels from studies on analogous β-amino alcohols, reveal opportunities for selective derivatization and intramolecular cyclizations. The inherent nucleophilicity of the secondary amine, being generally stronger than that of the hydroxyl group, often dictates the initial site of reaction with electrophilic reagents. msu.edu

One of the prominent reaction pathways for 2-(methylamino)propan-1-ol involves its condensation with aldehydes or ketones to yield substituted oxazolidines. This reaction is of significant interest as oxazolidines are valuable heterocyclic scaffolds in medicinal chemistry and can serve as chiral auxiliaries. organic-chemistry.orgnih.gov

The mechanism proceeds through the initial formation of a hemiaminal intermediate. The more nucleophilic secondary amine of 2-(methylamino)propan-1-ol attacks the carbonyl carbon of the aldehyde or ketone. nih.gov This is followed by an intramolecular cyclization, where the hydroxyl group attacks the newly formed iminium ion, leading to the stable five-membered oxazolidine (B1195125) ring after dehydration. nih.gov The reaction is typically catalyzed by mild acids or can proceed under thermal conditions.

Table 1: Proposed Intramolecular Cyclization with Aldehydes

| Reactant (Aldehyde) | Proposed Product | Catalyst/Conditions | Mechanistic Notes |

| Formaldehyde | 3,4-dimethyloxazolidine | Mild acid (e.g., p-TSA), heat | Formation of an unstable hemiaminal followed by rapid ring closure. |

| Acetaldehyde | 2,3,4-trimethyloxazolidine | Mild acid, room temperature | Potential for diastereomer formation depending on the approach of the hydroxyl group. |

| Benzaldehyde | 2-phenyl-3,4-dimethyloxazolidine | Dean-Stark trap to remove water | The aromatic substituent provides stability to the resulting oxazolidine. |

This table is illustrative of potential reaction pathways based on established principles of oxazolidine synthesis. organic-chemistry.orgnih.gov

For analytical purposes, such as gas chromatography (GC), derivatization of polar functional groups is often necessary to increase volatility and thermal stability. libretexts.org 2-(Methylamino)propan-1-ol can be readily derivatized through acylation or silylation, targeting either one or both of the active hydrogen atoms on the amine and alcohol groups.

Acylation: Reaction with acylating agents like acid chlorides or anhydrides will typically first occur at the more nucleophilic secondary amine to form an amide. Under more forcing conditions or with an excess of the acylating agent, the hydroxyl group can also be esterified. libretexts.org

Silylation: Silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), react with active hydrogens on both the amine and alcohol to replace them with a trimethylsilyl (TMS) group. sigmaaldrich.com The general order of reactivity for silylation is alcohols > phenols > carboxylic acids > amines > amides. sigmaaldrich.com This suggests that the hydroxyl group of 2-(methylamino)propan-1-ol might be more readily silylated than the secondary amine.

Table 2: Plausible Derivatization Reactions

| Derivatization Type | Reagent | Potential Product(s) | Reaction Conditions |

| Acylation | Acetyl Chloride (1 eq.) | N-(1-hydroxypropan-2-yl)-N-methylacetamide | Anhydrous conditions, base scavenger (e.g., pyridine) |

| Acylation | Acetic Anhydride (excess) | 2-(N-methylacetamido)propyl acetate | Elevated temperature |

| Silylation | BSTFA with TMCS | 2-(N-methyl-N-(trimethylsilyl)amino)propyl trimethylsilyl ether | Anhydrous conditions, 60-80 °C |

This table outlines potential derivatization products based on the known reactivity of amino alcohols. libretexts.orgsigmaaldrich.comresearchgate.net

Recent advances in catalysis have opened up novel pathways for the formation of amide bonds directly from alcohols and amines, bypassing the need for pre-activated carboxylic acids. Copper-catalyzed aerobic oxidation represents a promising route for the derivatization of 2-(methylamino)propan-1-ol. nih.gov In such a reaction, the primary alcohol could be oxidized in situ to an aldehyde, which would then be susceptible to react with the secondary amine of another molecule, leading to amide formation after further oxidation. This pathway leverages the reactivity of both functional groups within the molecule. nih.gov

The proposed mechanism involves the copper catalyst facilitating the aerobic oxidation of the alcohol to an aldehyde. This aldehyde then forms a hemiaminal with the amine, which is subsequently oxidized to the amide. This method is noted for its tolerance of various functional groups and its environmentally benign nature, with water being the primary byproduct. nih.gov

Advanced Spectroscopic and Computational Characterization

Spectroscopic Elucidation of Molecular Structure and Conformation

Spectroscopic techniques are instrumental in providing detailed information about the molecular structure and bonding within a compound. For 2-(methylamino)propan-1-ol (B1590076) hydrochloride, a combination of vibrational and resonance spectroscopy, along with mass spectrometry, offers a complete picture of its chemical identity.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. The resulting spectra are unique molecular fingerprints.

While specific experimental FT-IR and FT-Raman spectra for 2-(methylamino)propan-1-ol hydrochloride are not widely available in public databases, the expected characteristic absorption bands can be predicted based on its functional groups. The FT-IR spectrum would be expected to show a broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. The N-H stretching vibration of the secondary amine hydrochloride would also appear in this region. C-H stretching vibrations from the methyl and methylene (B1212753) groups are expected in the 2850-3000 cm⁻¹ range. The C-O stretching vibration should be observable between 1000 and 1260 cm⁻¹.

FT-Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the FT-IR data. The C-C and C-N skeletal vibrations would be expected to produce distinct signals in the Raman spectrum. Libraries such as the FT-Raman Forensic Library are used for the identification of related compounds and could potentially be used for the analysis of this compound. thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: In a proton NMR spectrum of this compound, distinct signals would be expected for the protons of the methyl group attached to the nitrogen, the methyl group on the propane (B168953) chain, the methine proton, and the methylene protons adjacent to the hydroxyl group. The chemical shifts and coupling patterns would provide information about the connectivity of the atoms. For similar small amino alcohols, deuterated solvents like D₂O are often used, which can cause the exchange of labile protons (OH and NH), leading to the disappearance of their signals. docbrown.info

¹³C NMR: The ¹³C NMR spectrum is expected to show distinct signals for each of the four carbon atoms in the molecule, as they are in different chemical environments. The carbon attached to the hydroxyl group would appear downfield, as would the carbon bonded to the nitrogen atom. The chemical shifts of the two methyl carbons would also be distinct. For the related compound 2-methylpropan-1-ol, the carbon atoms of the two methyl groups are equivalent and show a single peak. docbrown.info

Predicted and experimental NMR data for various related small molecules are available in databases, which can serve as a reference for the analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, which helps in determining the molecular weight and elucidating the structure. In the mass spectrum of 2-(methylamino)propan-1-ol, the molecular ion peak (M+) would be expected at m/z corresponding to the molecular weight of the free base (89.14 g/mol ).

Common fragmentation patterns for alcohols include the loss of a water molecule or an alkyl radical. For amino alcohols, fragmentation often occurs at the C-C bond adjacent to the nitrogen atom. For the related compound 2-methylpropan-1-ol, a common fragment is observed at m/z 59, resulting from the loss of a methyl group. docbrown.info Analysis of (1R,2S)-(–)-2-methylamino-1-phenyl-1-propanol hydrochloride often involves derivatization to enhance volatility for GC-MS analysis, where the molecule is ionized and fragmented. nih.gov

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including the absolute configuration of chiral centers. For a chiral molecule like 2-(methylamino)propan-1-ol, which has a stereocenter at the second carbon, X-ray diffraction analysis of a single crystal of one of its enantiomers (e.g., (R)-2-(methylamino)propan-1-ol hydrochloride or (S)-2-(methylamino)propan-1-ol hydrochloride) would allow for the unambiguous assignment of its stereochemistry.

Currently, a published crystal structure for this compound is not available in open-access crystallographic databases. The determination of the absolute configuration would rely on the anomalous scattering of X-rays by the atoms in the crystal.

Chromatographic Methodologies for Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds. High-performance liquid chromatography is a particularly versatile and widely used method.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a primary analytical technique for the purity assessment and quantification of this compound. A reversed-phase HPLC method is typically suitable for this type of polar compound.

A study on the closely related compound (1R,2S)-(–)-2-methylamino-1-phenyl-1-propanol hydrochloride utilized a C18 column with a gradient elution. nih.gov For the analysis of similar small, polar compounds, a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) buffer) is common. The pH of the mobile phase is a critical parameter to control the ionization state of the amine and ensure good peak shape and retention. For mass spectrometry detection, a volatile buffer such as formic acid or ammonium (B1175870) formate (B1220265) would be used instead of phosphate. pensoft.net Detection is often performed using a UV detector at a low wavelength, such as around 214 nm. nih.gov The method would need to be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and specificity for the analysis of this compound. pensoft.netnih.gov

| Parameter | Typical Condition |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile and Water/Phosphate Buffer |

| Elution | Isocratic or Gradient |

| Detection | UV at low wavelength (e.g., 214 nm) |

| Temperature | Ambient or controlled (e.g., 23-30 °C) |

Computational Chemistry and Molecular Modeling

Computational chemistry provides profound insights into the structural, electronic, and thermodynamic properties of molecules, complementing experimental data. For this compound, molecular modeling can elucidate characteristics that are difficult to measure directly.

The electronic structure of a molecule is fundamental to its chemical behavior. Quantum chemical methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are employed to approximate solutions to the Schrödinger equation, yielding information about molecular geometry, energy, and orbital distributions. austinpublishinggroup.com

Hartree-Fock (HF): This is an ab initio method that solves the Schrödinger equation without empirical parameters, though it approximates the complex electron-electron repulsion by considering each electron in the average field of all others. It is a foundational method but often requires scaling to match experimental vibrational frequencies. core.ac.uk

Density Functional Theory (DFT): DFT is a widely used method that maps the many-electron problem onto a simpler one based on the electron density. It includes a measure of electron correlation, which is neglected in HF, making it highly accurate for many systems. The choice of functional (e.g., B3LYP, PBE0, M06) and basis set (e.g., 6-31G*, 6-311++G(d,p)) is crucial for obtaining reliable results and is often benchmarked against experimental data or higher-level calculations. irjweb.comresearchgate.net For a molecule like 2-(methylamino)propan-1-ol, DFT calculations, particularly with a hybrid functional like B3LYP and a Pople-style basis set like 6-311++G(d,p), would be expected to provide a robust description of its electronic structure. irjweb.comresearchgate.net

These calculations yield the optimized molecular geometry and the total electronic energy, which form the basis for subsequent analyses like conformer stability, and electronic property prediction. austinpublishinggroup.com

Due to the presence of several single bonds, 2-(methylamino)propan-1-ol is a flexible molecule that can exist in multiple spatial arrangements, or conformers. nih.gov Conformer analysis is a computational procedure to identify these different stable structures and determine their relative energies. The process involves systematically rotating the molecule around its flexible dihedral angles (e.g., O-C1-C2-N, C1-C2-N-C(methyl)) and performing a geometry optimization for each starting structure to find the nearest local energy minimum.

The relative stability of conformers is governed by a delicate balance of steric repulsion, electrostatic interactions, and intramolecular hydrogen bonding. In 2-(methylamino)propan-1-ol, a key interaction would be the potential for a hydrogen bond between the hydroxyl (-OH) group's hydrogen and the nitrogen atom of the methylamino group, or between the amine proton and the hydroxyl oxygen. The conformer possessing this intramolecular bond is often significantly stabilized. acs.org By comparing the final energies of all unique conformers, a potential energy surface can be mapped, and the global minimum energy conformer—the most stable and likely most populated structure at equilibrium—can be identified. nih.gov

| Illustrative Conformer | Key Dihedral Angles (Degrees) | Relative Energy (kJ/mol) | Notes |

|---|---|---|---|

| A (Global Minimum) | gauche, trans | 0.00 | Stabilized by intramolecular H-bond |

| B | anti, trans | 5.20 | Extended, no H-bond |

| C | gauche, gauche | 8.15 | Steric hindrance present |

From a single DFT or HF calculation, a wealth of information about electronic properties can be extracted.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The HOMO energy is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a critical descriptor of chemical reactivity, optical properties, and kinetic stability. irjweb.comyoutube.com A small gap typically indicates a molecule is more reactive and less stable. austinpublishinggroup.com For small organic molecules, this gap can be tuned by functional and basis set choice, with range-separated hybrid functionals like ωB97XD often providing accurate predictions. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis deconstructs the complex molecular wave function into localized bonds, lone pairs, and antibonding orbitals, which align with intuitive Lewis structures. wisc.eduq-chem.com A key feature of NBO analysis is the examination of delocalization effects via second-order perturbation theory. rsc.org This reveals stabilizing "hyperconjugative" interactions, such as the donation of electron density from a filled lone-pair orbital (a donor) to an empty antibonding orbital (an acceptor). For 2-(methylamino)propan-1-ol, this could involve the donation from the nitrogen lone pair into a neighboring anti-bonding C-C or C-H orbital, which helps to stabilize the molecule. researchgate.net

| Computational Property | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -6.3 eV | Electron-donating capability |

| LUMO Energy | 1.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 8.1 eV | Chemical reactivity and kinetic stability |

| NBO E(2) Interaction (nN → σ*C1-C2) | 2.5 kcal/mol | Stabilization from electron delocalization |

Molecular stability is a multifaceted concept that is investigated computationally in several ways. Thermodynamic stability is directly related to the calculated total energy of the optimized geometry from DFT or HF methods. Kinetic stability, or the propensity to resist chemical change, is often correlated with the magnitude of the HOMO-LUMO gap; a larger gap implies higher stability. youtube.com Furthermore, NBO analysis provides insight into thermodynamic stability by quantifying the stabilizing energy from hyperconjugative interactions. researchgate.net A comprehensive computational study would evaluate all these factors to build a complete picture of the molecule's stability.

| Calculated Parameter | Illustrative Value | Interpretation |

|---|---|---|

| Dipole Moment (μ) | 2.1 D | Indicates a polar molecule |

| Total Energy | -288.5 Hartree | Thermodynamic stability reference |

| HOMO-LUMO Gap | 8.1 eV | High kinetic stability |

Role as a Key Intermediate in Complex Organic Synthesis

As a chiral amino alcohol, this compound serves as a crucial precursor in the asymmetric synthesis of a variety of organic compounds. Its ability to introduce a specific stereochemistry is highly valued in the production of enantiomerically pure molecules.

While direct synthesis of currently marketed drugs from this compound is not extensively documented in publicly available literature, its structural analogs are pivotal in the synthesis of several key pharmaceuticals. The principles of these syntheses highlight the potential of this compound as a valuable precursor.

For instance, the synthesis of the antidepressant Duloxetine involves the key intermediate (S)-3-(methylamino)-1-(2-thienyl)propan-1-ol. google.commdpi.comjustia.comresearchgate.netjustia.com This intermediate shares the core amino alcohol structure with 2-(methylamino)propan-1-ol. The synthesis of Duloxetine typically involves the reaction of this amino alcohol with 1-fluoronaphthalene to form the corresponding ether, which is then converted to the hydrochloride salt. google.commdpi.com

Similarly, the synthesis of Fluoxetine (Prozac®) utilizes the intermediate 3-methylamino-1-phenylpropan-1-ol. nih.govnih.govresearchgate.netieaghg.orgresearchgate.net This precursor undergoes an etherification reaction with p-chlorobenzotrifluoride to yield fluoxetine. The synthesis strategies for both Duloxetine and Fluoxetine underscore the importance of the 1-amino-3-propanol scaffold in creating these complex drug molecules.

The following table summarizes the key intermediates and their roles in the synthesis of these pharmaceuticals, illustrating the analogous utility of this compound.

| Drug | Key Intermediate | Synthetic Step |

| Duloxetine | (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol | Etherification with 1-fluoronaphthalene |

| Fluoxetine | 3-Methylamino-1-phenylpropan-1-ol | Etherification with p-chlorobenzotrifluoride |

The dual functionality of 2-(methylamino)propan-1-ol allows for its use in the construction of various heterocyclic systems, which are core structures in many biologically active compounds. nih.gov The amine group can act as a nucleophile in cyclization reactions, while the hydroxyl group can be modified to introduce different functionalities or to act as a directing group. While specific examples utilizing this compound in the synthesis of advanced nitrogen-containing heterocycles are not extensively reported, the general reactivity of amino alcohols is well-established in this field. mdpi.comnih.govorganic-chemistry.orgrsc.org

In the realm of asymmetric catalysis, chiral amino alcohols are highly sought after as ligands for metal-catalyzed reactions. These ligands can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a reaction. For example, chiral β-amino alcohols have been successfully used as ligands in the ruthenium-catalyzed asymmetric transfer hydrogenation of imines. researchgate.net Although direct applications of 2-(methylamino)propan-1-ol as a chiral ligand are not prominent in the literature, its structure is analogous to other effective chiral auxiliaries like pseudoephenamine, which has demonstrated remarkable stereocontrol in asymmetric alkylation reactions. nih.gov

Advanced Materials Science Investigations

The unique properties of this compound also lend themselves to exploration in the field of materials science, particularly in the development of functional polymers and materials with specific optical and electronic properties.

Amino alcohols are known to be versatile additives in various formulations, including coatings and resins. specialchem.com They can act as catalysts, cross-linking agents, or pH regulators. A patent for melamine polyols for coatings lists structurally similar compounds like 2-amino-2-methyl-1-propanol (B13486) and 2-(dimethylamino)-2-methyl-1-propanol as potential components in the formulation. google.com This suggests a potential role for this compound in similar applications, where its amine and hydroxyl groups could participate in the curing process of resins, potentially influencing the final properties of the coating.

Furthermore, the bifunctional nature of 2-(methylamino)propan-1-ol makes it a candidate for incorporation into polymer backbones. For example, it could potentially be used as a monomer in the synthesis of polyurethanes or polyesters, where the hydroxyl and amine groups would react with isocyanates or carboxylic acid derivatives, respectively. The incorporation of such a chiral monomer could impart specific properties to the resulting polymer, such as altered thermal stability or mechanical strength.

Research into the optical and electronic properties of materials containing this compound is an emerging area. Metal complexes incorporating organic ligands with donor atoms like nitrogen and oxygen can exhibit interesting photophysical and electronic properties. researchgate.netmdpi.commdpi.com The nitrogen and oxygen atoms in 2-(methylamino)propan-1-ol could coordinate with metal ions, and the resulting complexes could be investigated for applications in areas such as light-emitting diodes (LEDs) or as nonlinear optical materials.

While direct studies on the optical and electronic properties of materials derived from this compound are limited, the broader field of conductive polymers offers insights into how such molecules could be utilized. mdpi.comnih.govnih.govcas.orgmdpi.com Functionalization of conductive polymers with small organic molecules can tune their electronic properties. It is conceivable that 2-(methylamino)propan-1-ol could be used to modify the surface of conductive polymers, potentially influencing their conductivity or sensing capabilities.

Environmental Chemistry Research Applications

A detailed study on the atmospheric chemistry of 2-amino-2-methyl-1-propanol (AMP), a compound used in industrial CO2 capture, reveals that its degradation is primarily initiated by reaction with hydroxyl (OH) radicals. organic-chemistry.orgnih.gov The major degradation products identified were 2-amino-2-methylpropanal, propan-2-imine, 2-iminopropanol, acetamide, formaldehyde, and the nitramine 2-methyl-2-(nitroamino)-1-propanol. nih.gov

Given the structural similarity, the atmospheric degradation of 2-(methylamino)propan-1-ol is expected to follow a similar pathway. The presence of the N-methyl group may influence the reaction rates and the distribution of degradation products. For instance, N-methylation can affect the lability of hydrogen atoms on the nitrogen and adjacent carbons. Studies on the chlorination of N-methylated amino acids have shown that the N-methyl group can influence the decomposition rates of the resulting N-chloro compounds. nih.gov

The persistence and biodegradation of amino alcohols in soil and water are also important environmental considerations. Research on monoethanolamine (MEA) and 2-propanolamine has shown that these compounds can persist in soil for extended periods despite being water-miscible, likely due to their binding to soil particles as cations. researchgate.netnih.gov Biodegradation of these compounds can lead to the formation of ammonia, which can then be further converted to nitrite and nitrate. nih.gov Similar processes would likely govern the environmental fate of 2-(methylamino)propan-1-ol in terrestrial and aquatic environments.

Amine-Based Solvents in Carbon Capture Technologies

The use of amine-based solvents is a prominent technology for capturing carbon dioxide (CO₂) from industrial flue gases. mdpi.commdpi.com Alkanolamines, a class of compounds to which 2-(Methylamino)propan-1-ol belongs, are particularly effective due to the presence of the hydroxyl group, which enhances solubility in water, and the amine group, which reacts with CO₂. mdpi.com While extensive research has been conducted on primary and tertiary amines like monoethanolamine (MEA) and methyldiethanolamine (MDEA), there is growing interest in secondary alkanolamines and sterically hindered amines for their potential advantages in CO₂ absorption capacity, reaction kinetics, and regeneration energy. mdpi.commdpi.comresearchgate.net

Research into compounds structurally similar to 2-(Methylamino)propan-1-ol, such as 2-amino-2-methyl-1-propanol (AMP), has shown promising results. AMP is considered a sterically hindered amine that can exhibit a high CO₂ loading capacity. mdpi.com Studies have explored AMP in aqueous and non-aqueous solutions, sometimes blended with other amines like piperazine (PZ), to optimize performance. researchgate.netresearchgate.net Non-aqueous solutions, for instance, have the potential to reduce the significant energy penalty associated with solvent regeneration due to the lower heat capacity of organic solvents compared to water. researchgate.net The reaction between amines and CO₂ can lead to the formation of carbamates or bicarbonates, a process central to the capture technology. While this technology is mature, challenges such as solvent degradation, equipment corrosion, and high energy consumption for regeneration continue to drive research into new and improved amine-based solvents. mdpi.commdpi.com

Table 1: Comparison of Common Amine-Based Solvents in Carbon Capture

| Solvent | Abbreviation | Type | Key Characteristics |

|---|---|---|---|

| Monoethanolamine | MEA | Primary Amine | Widely used benchmark, high reactivity, but high regeneration energy and corrosive. mdpi.commdpi.com |

| Diethanolamine | DEA | Secondary Amine | Lower vapor pressure and corrosivity than MEA. |

| Methyldiethanolamine | MDEA | Tertiary Amine | High CO₂ loading capacity, lower regeneration energy, but slower reaction kinetics. mdpi.comaidic.it |

| 2-Amino-2-methyl-1-propanol | AMP | Sterically Hindered Primary Amine | High CO₂ loading capacity, potential for lower regeneration energy. mdpi.comresearchgate.net |

| Piperazine | PZ | Cyclic Diamine | Often used as a rate promoter with other amines like MDEA or AMP. mdpi.comresearchgate.net |

Q & A

Q. What are the recommended synthetic routes for 2-(methylamino)propan-1-ol hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via reductive amination of 2-oxopropan-1-ol using methylamine in the presence of a reducing agent like sodium cyanoborohydride under acidic conditions . Optimization involves controlling pH (4–6), temperature (25–40°C), and stoichiometric ratios to minimize side reactions such as over-alkylation. Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) is critical to achieving high purity (>98%) .

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer: Use a combination of:

- HPLC : Reverse-phase C18 column, mobile phase (acetonitrile/0.1% trifluoroacetic acid), UV detection at 210 nm .

- NMR : H NMR (DO) should show signals at δ 1.2–1.4 ppm (CH), δ 3.0–3.5 ppm (CHOH and N-CH), and δ 4.5–5.0 ppm (OH, exchangeable) .

- Mass Spectrometry : ESI-MS in positive mode to confirm molecular ion [M+H] at m/z 125.6 .

Q. What are the storage and handling protocols for this compound to ensure stability?

Methodological Answer: Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hygroscopic degradation . For handling, use PPE (gloves, goggles) and work in a fume hood to avoid inhalation of hydrochloride vapors. Stability studies indicate decomposition above 40°C, so avoid prolonged exposure to heat .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in catalytic applications?

Methodological Answer: The compound’s chiral center (C2) affects its efficacy as a ligand in asymmetric catalysis. For example, in enantioselective hydrogenation, (R)- and (S)-enantiomers show divergent coordination with transition metals like Ru or Pd. Researchers should:

Q. What analytical strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in IC values (e.g., enzyme inhibition studies) may arise from assay conditions (pH, buffer composition) or impurities. To resolve:

Q. How can researchers design experiments to study the compound’s degradation pathways under oxidative stress?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to HO (3% v/v, 40°C) and monitor via LC-MS to identify oxidation products (e.g., hydroxylamine or nitroso derivatives) .

- Mechanistic Probes : Use isotopically labeled O to trace oxygen incorporation in degradation products .

- Kinetic Analysis : Determine rate constants under varying pH and temperature to model shelf-life .

Q. What computational methods predict the compound’s interactions with biomolecular targets (e.g., GPCRs)?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina with GPCR crystal structures (e.g., β-adrenergic receptor) to predict binding modes. Key interactions include hydrogen bonding with Serine residues and hydrophobic contacts with transmembrane domains .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes .

- Validate predictions with SPR (surface plasmon resonance) binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.